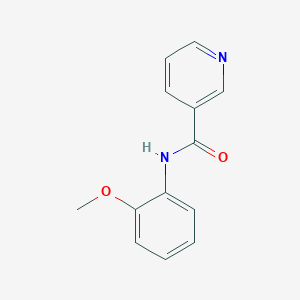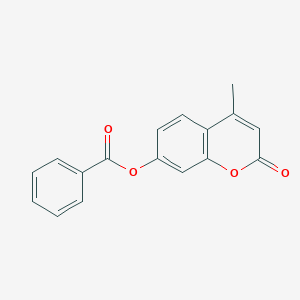
(4-Methyl-2-oxochromen-7-yl) benzoate
Übersicht
Beschreibung
(4-Methyl-2-oxochromen-7-yl) benzoate, also known as coumarin-7-benzoate, is a chemical compound with potential applications in scientific research. This compound is a derivative of coumarin, a natural compound found in many plants, which has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of (4-Methyl-2-oxochromen-7-yl) benzoate is not fully understood. However, studies have suggested that this compound binds to specific sites on HSA and acetylcholinesterase, leading to changes in their activity. The fluorescent properties of (4-Methyl-2-oxochromen-7-yl) benzoate allow for visualization of these interactions in cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methyl-2-oxochromen-7-yl) benzoate are not well characterized. However, studies have shown that this compound has low toxicity and does not affect cell viability at concentrations used for imaging and inhibition assays. Further studies are needed to investigate the potential effects of (4-Methyl-2-oxochromen-7-yl) benzoate on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methyl-2-oxochromen-7-yl) benzoate has several advantages for lab experiments, including its fluorescent properties, high selectivity for HSA and acetylcholinesterase, and low toxicity. However, limitations include the need for specialized equipment for imaging and the potential for interference with other fluorescent probes and dyes.
Zukünftige Richtungen
There are several future directions for research on (4-Methyl-2-oxochromen-7-yl) benzoate. These include:
1. Investigation of the binding sites and mechanisms of action of (4-Methyl-2-oxochromen-7-yl) benzoate on HSA and acetylcholinesterase.
2. Development of new derivatives of (4-Methyl-2-oxochromen-7-yl) benzoate with improved selectivity and activity.
3. Application of (4-Methyl-2-oxochromen-7-yl) benzoate for imaging of other proteins and biological targets.
4. Investigation of the potential therapeutic applications of (4-Methyl-2-oxochromen-7-yl) benzoate for Alzheimer's disease and other neurological disorders.
In conclusion, (4-Methyl-2-oxochromen-7-yl) benzoate is a promising compound with potential applications in scientific research. Its fluorescent properties and selectivity for HSA and acetylcholinesterase make it a useful tool for imaging and inhibition assays. Future research on this compound may lead to new insights into the mechanisms of biological systems and the development of new therapies for neurological disorders.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-2-oxochromen-7-yl) benzoate has potential applications in scientific research as a fluorescent probe for biological imaging. This compound has been shown to selectively bind to human serum albumin (HSA), a major protein in the blood, and can be used to visualize the distribution of HSA in cells and tissues. Additionally, (4-Methyl-2-oxochromen-7-yl) benzoate has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This enzyme is a target for the treatment of Alzheimer's disease, and (4-Methyl-2-oxochromen-7-yl) benzoate has shown promising activity in inhibiting acetylcholinesterase in vitro.
Eigenschaften
CAS-Nummer |
66185-72-6 |
|---|---|
Produktname |
(4-Methyl-2-oxochromen-7-yl) benzoate |
Molekularformel |
C17H12O4 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
(4-methyl-2-oxochromen-7-yl) benzoate |
InChI |
InChI=1S/C17H12O4/c1-11-9-16(18)21-15-10-13(7-8-14(11)15)20-17(19)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
JPNMSSAADBXSRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
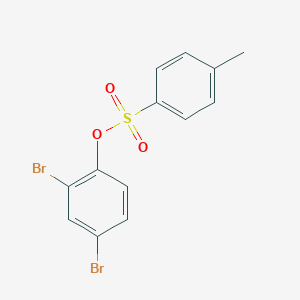

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)
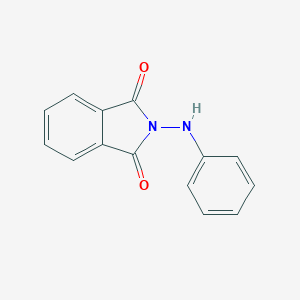

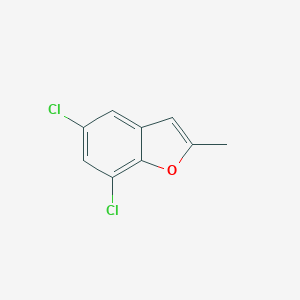
![methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B188409.png)

